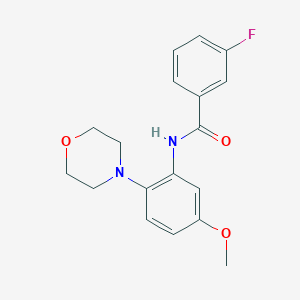![molecular formula C23H29N3O2 B243913 3-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243913.png)
3-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide is a chemical compound with potential applications in scientific research. It is commonly referred to as MBP. The compound belongs to the class of benzamides and is known to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of MBP involves the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. COX-2 inhibitors have been shown to reduce inflammation and pain, making them potential therapeutic agents for various diseases. Apoptosis induction is a promising approach for cancer treatment, as it selectively targets cancer cells without affecting normal cells.
Biochemical and Physiological Effects
MBP exhibits various biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor effects. It has been shown to reduce the production of prostaglandins, which are involved in inflammation and pain. MBP has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, MBP has been shown to inhibit the growth of cancer cells, making it a potential therapeutic agent for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
MBP has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in scientific research. However, there are also some limitations to using MBP in lab experiments. For example, the compound may exhibit cytotoxicity at high concentrations, which can affect the viability of cells in culture. Additionally, the compound may have limited solubility in certain solvents, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on MBP. One potential area of research is the development of more potent and selective COX-2 inhibitors based on the structure of MBP. Another potential area of research is the identification of the molecular targets of MBP and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of MBP in animal models and clinical trials. Overall, MBP has significant potential as a therapeutic agent for various diseases, and further research is needed to fully understand its biological activities and potential applications.
Synthesemethoden
The synthesis of MBP involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate product is then reacted with 4-(3-methylbutanoyl)-1-piperazine and 4-aminophenylbenzamide to form MBP. The yield of MBP can be improved by optimizing the reaction conditions, such as temperature, time, and reactant concentrations.
Wissenschaftliche Forschungsanwendungen
MBP has been extensively studied for its potential applications in scientific research. It is known to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects. MBP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. MBP has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Eigenschaften
Molekularformel |
C23H29N3O2 |
|---|---|
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
3-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C23H29N3O2/c1-17(2)15-22(27)26-13-11-25(12-14-26)21-9-7-20(8-10-21)24-23(28)19-6-4-5-18(3)16-19/h4-10,16-17H,11-15H2,1-3H3,(H,24,28) |
InChI-Schlüssel |
UIMBZGZGIYOQLF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC(C)C |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-fluoro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243830.png)
![3,4,5-triethoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B243832.png)
![3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243836.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-fluorobenzamide](/img/structure/B243837.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243838.png)

![4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243841.png)
![4-butoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243842.png)
![N-[4-(butanoylamino)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B243843.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-chloro-4-methylbenzamide](/img/structure/B243845.png)
![N-{4-[(4-ethylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B243849.png)
![N-(4-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B243851.png)
![N-[4-(butyrylamino)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243852.png)
![4-bromo-3-methoxy-N-[4-(propanoylamino)phenyl]naphthalene-2-carboxamide](/img/structure/B243853.png)